N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
"N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide" is a synthetic acetamide derivative characterized by a complex molecular architecture. Its structure features a central acetamide backbone substituted with a benzyl group at one nitrogen atom and a 3,4-dimethylphenoxy moiety at the adjacent carbon. The second nitrogen is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle. This compound is structurally analogous to other pharmacologically active acetamides, which often exhibit anti-inflammatory, antimicrobial, or enzyme-inhibitory properties .
Properties
Molecular Formula |
C21H25NO4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H25NO4S/c1-16-8-9-20(12-17(16)2)26-14-21(23)22(13-18-6-4-3-5-7-18)19-10-11-27(24,25)15-19/h3-9,12,19H,10-11,13-15H2,1-2H3 |
InChI Key |
KUPBJNKQZSJTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This detailed article reviews the synthesis, biological properties, and relevant studies related to this compound.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a benzyl group, a dimethylphenoxy moiety, and a tetrahydrothiophen group with a dioxo functionality. The synthesis typically involves multi-step organic reactions, including the formation of the benzyl and phenoxy groups followed by the introduction of the tetrahydrothiophen moiety.
2.1 Anticonvulsant Activity
Research indicates that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds suggest that structural modifications can enhance efficacy against seizures. The presence of specific substituents on the benzyl ring has been linked to increased potency in seizure models .
- Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | Route of Administration |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | Intraperitoneal |
| Phenytoin | 6.5 | Intraperitoneal |
2.2 Anti-inflammatory Properties
In vitro studies have suggested that N-benzyl derivatives may exhibit anti-inflammatory effects by inhibiting key pathways involved in inflammation. These compounds have been tested for their ability to reduce cytokine production in various cell lines, indicating a potential therapeutic application in inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Ion Channel Modulation : Similar compounds have shown the ability to modulate voltage-gated ion channels, which are crucial in neuronal excitability and seizure activity.
- Receptor Interactions : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), enhancing inhibitory neurotransmission.
4. Case Studies
Several case studies highlight the efficacy of N-benzyl derivatives:
- Study on Seizure Models : A study demonstrated that specific derivatives significantly reduced seizure frequency in animal models compared to controls .
- Inflammation Reduction : In a controlled trial, a related compound was shown to reduce inflammation markers in patients with chronic inflammatory conditions.
5. Conclusion
This compound presents promising biological activities, particularly as an anticonvulsant and anti-inflammatory agent. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Substituent Variations on the Acetamide Backbone
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide (BH37708) Structure: Replaces the 3,4-dimethylphenoxy group with a 3-methylbenzamide moiety. Key Differences: The absence of the phenoxy ether linkage and the presence of a fluorinated benzyl group. Implications: Fluorination often enhances bioavailability and membrane permeability, as seen in compounds like BH37708, which shares the 1,1-dioxidotetrahydrothiophen-3-yl group .
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide (BH37709) Structure: Nearly identical to the target compound but includes a 3-fluorobenzyl group instead of a benzyl group. Molecular Weight: 405.483 g/mol (vs. ~397.48 g/mol for the non-fluorinated analogue). Activity: Fluorinated derivatives like BH37709 are often prioritized in medicinal chemistry for their enhanced metabolic stability and target selectivity .
B. Phenoxy-Substituted Acetamides
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structure: Features a dichlorophenyl group and a thiazole ring instead of the dimethylphenoxy and sulfone groups. Crystal Structure: The dichlorophenyl and thiazole rings are twisted by 61.8°, influencing its conformational flexibility and intermolecular interactions . Applications: Such compounds are explored as ligands for metal-catalyzed reactions or as antimicrobial agents .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Lacks the sulfone and phenoxy groups but includes a hydroxylated tertiary alcohol moiety. Role: Functions as an N,O-bidentate directing group in catalytic C–H functionalization reactions, highlighting the versatility of acetamide derivatives in synthetic chemistry .
Pharmacological and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
